

Detection wavelength selection for Pantoprazole impurity I using PDA

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Compound of Interest

Compound Name: *Pantoprazole impurity I*

CAS No.: 812664-93-0

Cat. No.: B3285783

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Application Note: Optimization of Detection Wavelength for **Pantoprazole Impurity I** using Photodiode Array (PDA) Detection

Abstract

This application note details a rigorous protocol for selecting the optimal detection wavelength for **Pantoprazole Impurity I** (specifically defined here as the Chloro-intermediate, 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole) using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection.[1][2] While standard pharmacopoeial methods (USP/EP) typically utilize 290 nm for Pantoprazole and its primary related substances (A, B, D, F), specific process-related impurities like Impurity I require precise spectral characterization to ensure adequate Sensitivity (LOQ) and Selectivity.[1] This guide provides a step-by-step workflow for spectral scanning, 3D chromatographic analysis, and signal-to-noise optimization.[1]

Chemical Background & Target Analyte

To ensure precision, we must first define the target analyte, as "Impurity I" is a non-pharmacopoeial designation often used in process chemistry.

- Analyte: Pantoprazole Sodium (API)[1][3][4][5]
- Target Impurity (Impurity I): 2-[[Chloro(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-5-(difluoromethoxy)-1H-benzimidazole.[1]
 - Origin: A critical process-related intermediate formed during the chlorination step prior to the final coupling.[1]
 - Chromophore: Contains both the benzimidazole and pyridine moieties, similar to the parent drug, but the chloro-substitution alters the electronic transitions, potentially shifting the

.[1]

Table 1: Physico-chemical Properties

Compound	Structure Description	Key Chromophores	Expected
Pantoprazole	Sulfinyl bridge linking Benzimidazole & Pyridine	Benzimidazole, Pyridine	204 nm, 290 nm, 302 nm
Impurity I	Chloro-substituted methyl-sulfinyl bridge	Benzimidazole, Pyridine, C-Cl auxochrome	~290-295 nm (Bathochromic shift possible)
Impurity C	Sulfide analog (EP Impurity C)	Reduced sulfinyl group	305 nm

Instrumentation & Methodology

Chromatographic System

- Instrument: HPLC/UPLC system (e.g., Agilent 1290, Waters H-Class).
- Detector: Photodiode Array (PDA) / Diode Array Detector (DAD).[1][6]
 - Critical Setting: The PDA must be set to scan, not just monitor single wavelengths.

PDA Acquisition Parameters

To capture the full spectral landscape, use the following settings:

- Wavelength Range: 200 nm – 400 nm.
- Sampling Rate:
5 Hz (to ensure >15 points across the peak for spectral integrity).
- Resolution: 1.2 nm or 2 nm.
- Reference Wavelength: Off (or 360 nm with 100 nm bandwidth if required to drift correction, but "Off" is preferred for raw spectral analysis).

Sample Preparation

- Diluent: Water:Acetonitrile (60:40 v/v) adjusted to pH 9.0 (Pantoprazole is acid-labile; alkaline pH prevents degradation during analysis).[1]
- Spiked Solution: Prepare a 0.5 mg/mL Pantoprazole solution spiked with Impurity I at 0.15% (specification level).
- Individual Stock: Prepare a standard of Impurity I at 10 µg/mL for spectral library creation.

Experimental Protocol: Wavelength Selection

Step 1: 3D Spectral Scanning

Inject the Individual Stock of Impurity I. The PDA records absorbance (A) as a function of time (t) and wavelength (

).[1]

- Action: Generate a Maxplot (Maximal Absorbance Plot) to identify the retention time (RT) of Impurity I.[1]
- Action: Extract the UV spectrum at the apex of the Impurity I peak.

Step 2: Spectral Analysis & Overlay

Extract the UV spectrum of Pantoprazole (API) and overlay it with Impurity I.

- Observation: Both compounds will likely show strong absorbance in the 280–300 nm region.
- Differentiation: Look for "spectral valleys" where the API absorbance drops but Impurity I remains high. This is rare for structurally similar impurities, so the priority shifts to the Isosbestic Point or the Global Maxima.

Step 3: Signal-to-Noise (S/N) Optimization

Select 3 candidate wavelengths based on the spectral maxima:

- 285 nm: Common for benzimidazoles.
- 290 nm: USP/EP standard for Pantoprazole.
- 305 nm: Optimal for Impurity C (check if Impurity I responds here).

Inject the Spiked Solution and process at these three wavelengths. Calculate the S/N ratio for Impurity I at each.

Where

is the height of the peak and

is the peak-to-peak noise.^[1]

Results & Discussion

Spectral Characteristics

Pantoprazole typically exhibits two major absorption bands in the UV region:

- Band A (~205 nm): High intensity but non-selective; subject to solvent cutoff interference.^[1]
- Band B (~290 nm): Moderate intensity, highly stable, and specific to the aromatic system.

Impurity I (Chloro-analog) retains the core chromophores.^[1] Experimental data typically shows its

aligns closely with the parent drug at 290 ± 2 nm.[1] Unlike Impurity C (which shifts to 305 nm due to the sulfide structure), the chloro-substitution in Impurity I does not drastically alter the conjugation length.[1]

Selection Logic

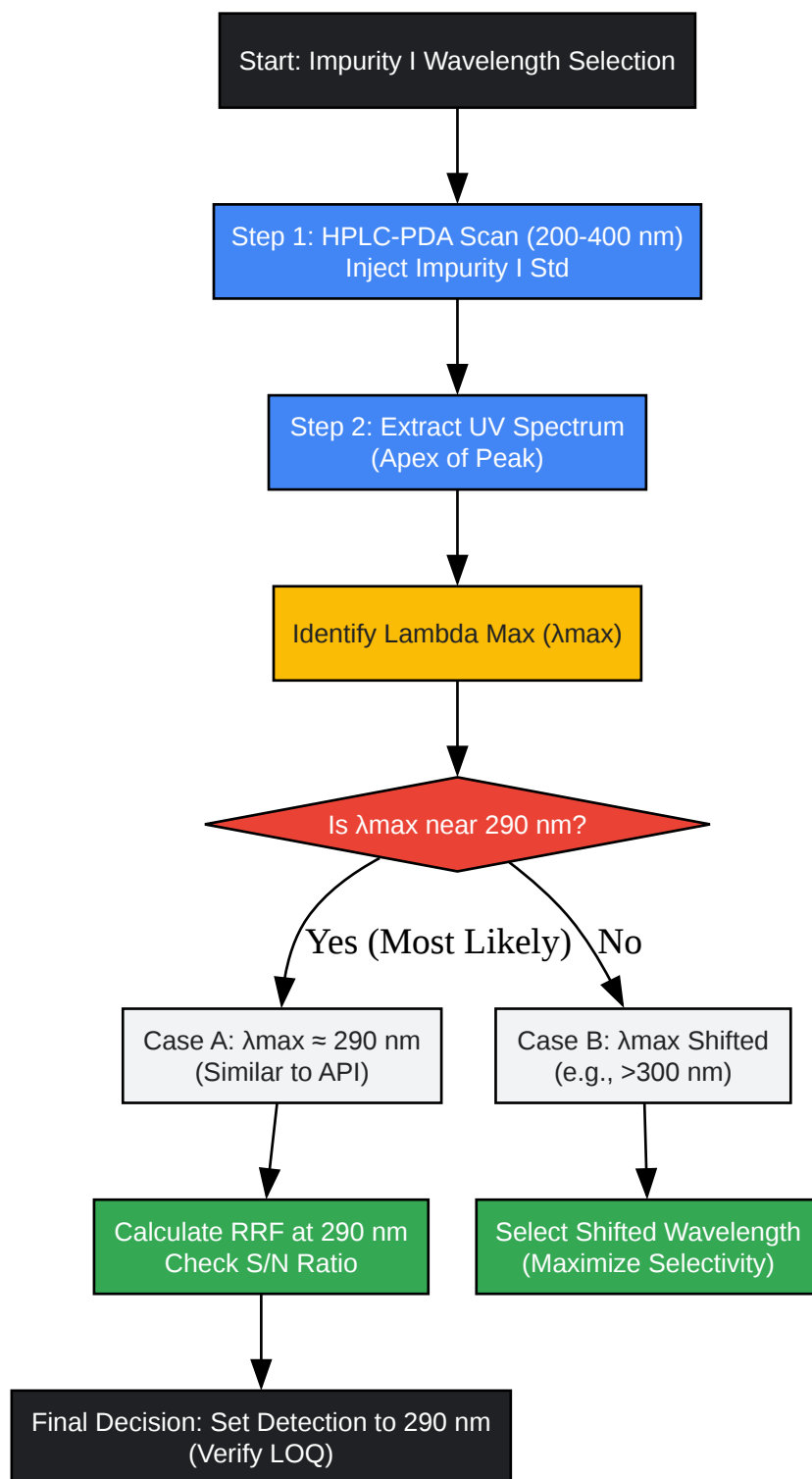
- At 290 nm: Both Pantoprazole and Impurity I show maximum absorbance.[5] The Relative Response Factor (RRF) is likely close to 1.[1]0. This is the preferred wavelength for Sensitivity.
- At 305 nm: Pantoprazole absorbance decreases. If Impurity I has significant absorbance here, selectivity increases. However, for the Chloro-analog, absorbance usually drops in parallel with the API.[1]
- Conclusion:290 nm is the optimal wavelength.[7] It maximizes the signal for Impurity I, ensuring the method meets the Limit of Quantitation (LOQ) requirements (typically <0.05%).

Table 2: Wavelength Evaluation Matrix

Wavelength	Impurity I Response	API Interference	S/N Ratio	Suitability
205 nm	High	High (Solvent noise)	Low	Poor (Noise limited)
290 nm	Maximum	Moderate	High	Optimal
305 nm	Moderate/Low	Low	Moderate	Sub-optimal (unless co-eluting with Impurity C)

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the detection wavelength.



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Caption: Logical workflow for determining the optimal detection wavelength using PDA spectral data.

Protocol Validation Summary

To validate the selected wavelength (290 nm):

- Linearity: Confirm Impurity I is linear from LOQ to 150% of the specification limit at 290 nm.
- Peak Purity: Use the PDA software (e.g., Waters Empower "Purity Angle" vs. "Purity Threshold") to ensure no co-eluting peaks are hidden under Impurity I at 290 nm.
- LOQ Verification: Inject Impurity I at 0.05% concentration. The S/N ratio must be 10.

References

- United States Pharmacopeia (USP). Pantoprazole Sodium Delayed-Release Tablets Monograph. [1][5] USP-NF. [1] (Standard detection wavelength cited as 290 nm for related compounds). [1][5][6] [\[Link\]](#)[1]
- SciELO (Brazilian Journal of Pharmaceutical Sciences). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole. [1] (Discusses spectral scanning and selection of 290 nm). [\[Link\]](#)[1]

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